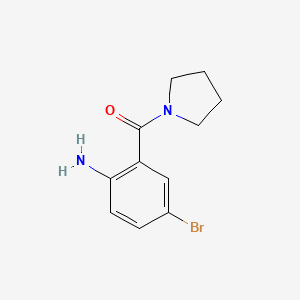
(2-Amino-5-bromo-phenyl)-pyrrolidin-1-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Anticonvulsant and Sodium Channel Blocking Properties
A study by Malik and Khan (2014) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" discusses the synthesis of novel compounds, including derivatives of pyrrolidin-1-yl methanone. These compounds showed significant anticonvulsant activities, evaluated through the maximal electroshock (MES) test, with one derivative demonstrating a protective index higher than the reference drug phenytoin. Their action as sodium channel blockers was also investigated, highlighting their potential in treating convulsions Malik & Khan, 2014.
2. Spectroscopic Properties and Quantum Chemistry Calculations
Al-Ansari (2016) in the "Journal of Fluorescence" explored the electronic absorption, excitation, and fluorescence properties of methanone derivatives. The study provided insights into the molecular structure and physicochemical properties through quantum chemistry calculations, suggesting potential applications in fields requiring detailed spectroscopic analysis Al-Ansari, 2016.
3. Antimicrobial and Drug Potential
Research by Singh, Singh, and Bhanuka (2016) in "Research on Chemical Intermediates" involved synthesizing new organotin(IV) complexes of pyrrolidin-1-yl methanone derivatives. These complexes demonstrated enhanced antibacterial activities, indicating their potential as drug candidates Singh, Singh, & Bhanuka, 2016.
4. Crystallographic and Conformational Analyses
Huang et al. (2021) in the "Journal of Structural Chemistry" conducted a study on boric acid ester intermediates with benzene rings, which included pyrrolidin-1-yl methanone compounds. Their research, focusing on crystallographic and conformational analyses, has implications for understanding the molecular structures of such compounds in detail Huang et al., 2021.
5. Synthesis and Antimicrobial Activity of Derivatives
Kumar et al. (2012) in "Medicinal Chemistry Research" synthesized a series of pyrrolidin-1-yl methanone derivatives, showing significant antimicrobial activity, particularly those containing methoxy groups Kumar et al., 2012.
6. Schiff Base Synthesis and Biological Activity
Gülcan, Sönmez, and Berber (2012) in the "Turkish Journal of Chemistry" synthesized a new Schiff base from pyrrolidin-1-yl methanone and evaluated its antimicrobial activity. The study revealed that the Schiff base and certain metal complexes exhibited good biological activity against various bacteria and yeast strains Gülcan, Sönmez, & Berber, 2012.
7. Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
Ammirati et al. (2009) in "Bioorganic & Medicinal Chemistry Letters" discussed the synthesis of a pyrrolidin-1-yl methanone derivative as a potent and selective inhibitor of dipeptidyl peptidase IV, showing potential as a treatment for type 2 diabetes Ammirati et al., 2009.
8. Structural Characterization and Antibacterial Activity Studies
Shahana and Yardily (2020) in the "Journal of Structural Chemistry" synthesized and characterized novel compounds related to pyrrolidin-1-yl methanone, conducting molecular docking studies to understand their antibacterial activity Shahana & Yardily, 2020.
Propriétés
IUPAC Name |
(2-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNLRPGFVANOTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
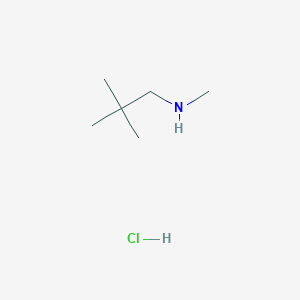
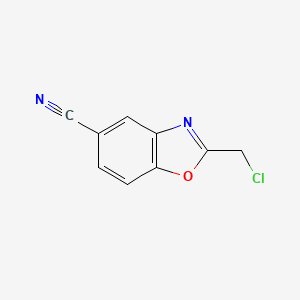
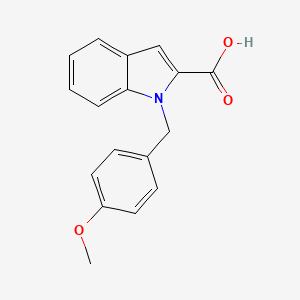
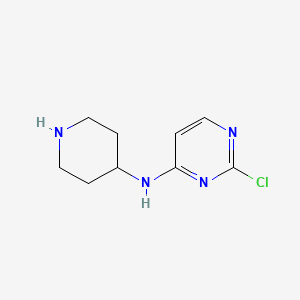
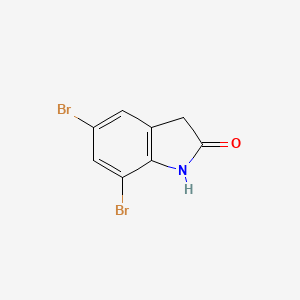
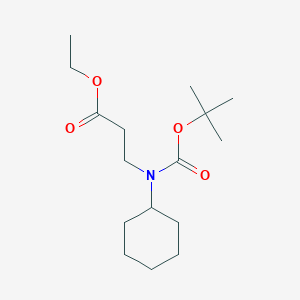
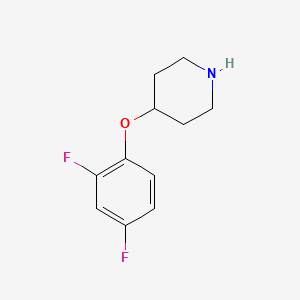
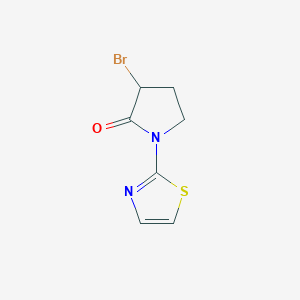
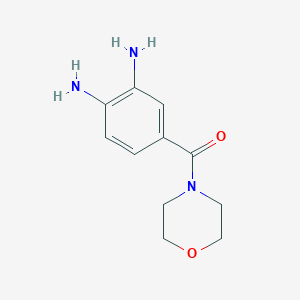
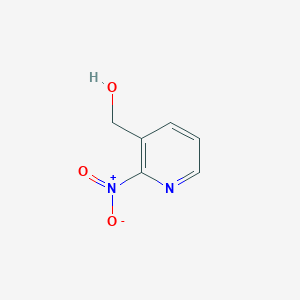
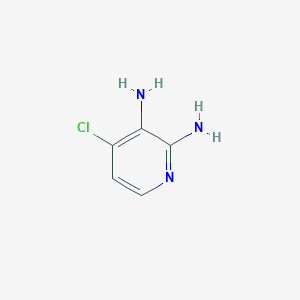
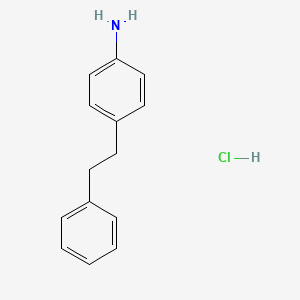
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)